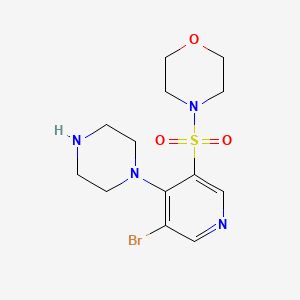

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine

CAS No.:

Cat. No.: VC20143786

Molecular Formula: C13H19BrN4O3S

Molecular Weight: 391.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19BrN4O3S |

|---|---|

| Molecular Weight | 391.29 g/mol |

| IUPAC Name | 4-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine |

| Standard InChI | InChI=1S/C13H19BrN4O3S/c14-11-9-16-10-12(13(11)17-3-1-15-2-4-17)22(19,20)18-5-7-21-8-6-18/h9-10,15H,1-8H2 |

| Standard InChI Key | CLWURIDXAJNEJU-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)N3CCOCC3)Br |

Introduction

Chemical Structure and Properties

Molecular Architecture

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine features a pyridine ring substituted at the 3-position with a sulfonylmorpholine group and at the 4-position with a piperazine moiety. The 5-position of the pyridine is brominated, contributing to its electrophilic reactivity. The molecular formula is , with a molecular weight of 432.38 g/mol .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 432.38 g/mol | |

| IUPAC Name | 4-[(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine | |

| CAS Registry Number | 889676-35-1 |

Structural Features

-

Pyridine Core: The bromine atom at the 5-position enhances electrophilicity, facilitating nucleophilic substitution reactions .

-

Sulfonylmorpholine Group: The sulfonyl bridge (-SO-) connects the pyridine ring to the morpholine moiety, a saturated six-membered ring containing one oxygen and one nitrogen atom. This group improves water solubility and metabolic stability .

-

Piperazine Substituent: The piperazine ring at the 4-position introduces basicity and hydrogen-bonding capacity, critical for target binding in biological systems .

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine typically involves multi-step protocols:

-

Bromination: Introduction of bromine to the pyridine core using reagents like -bromosuccinimide (NBS) .

-

Sulfonylation: Reaction with morpholine sulfonyl chloride under basic conditions to install the sulfonylmorpholine group .

-

Piperazine Coupling: Buchwald–Hartwig amination or nucleophilic aromatic substitution to attach the piperazine moiety .

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Bromination | NBS, DMF, 80°C | 75% | |

| 2 | Sulfonylation | Morpholine sulfonyl chloride, KCO, THF | 68% | |

| 3 | Piperazine Coupling | Pd(dba), Xantphos, 110°C | 52% |

Analytical Characterization

-

NMR Spectroscopy: NMR (500 MHz, DMSO-) reveals distinct signals for the morpholine protons (δ 3.50–3.70 ppm) and piperazine NH (δ 7.15 ppm) .

-

High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis confirms the molecular ion peak at 432.38 [M + H] .

-

HPLC Purity: >95% purity achieved via reverse-phase chromatography using methanol/water gradients .

Biological Activity and Applications

Enzyme Inhibition

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine exhibits inhibitory activity against tropomyosin receptor kinases (TRKs), with IC values in the nanomolar range . TRK inhibition disrupts oncogenic signaling pathways, making this compound a candidate for cancer therapy.

Table 3: Biological Activity Data

Antiproliferative Effects

In vitro studies demonstrate potent antiproliferative activity against the Km-12 colorectal cancer cell line (IC = 0.304 μM), with selectivity over non-cancerous HUVEC cells .

Mechanism of Action

The sulfonamide group enhances binding affinity to ATP pockets of kinases, while the piperazine moiety improves solubility and pharmacokinetics . Molecular docking studies suggest hydrogen bonding with TRKA residues Glu590 and Leu516 .

Recent Advances and Future Directions

Computational Design

Scaffold-hopping strategies and molecular dynamics simulations have optimized the compound’s binding to TRKA, reducing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume